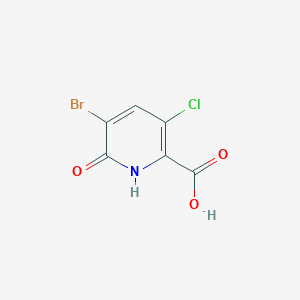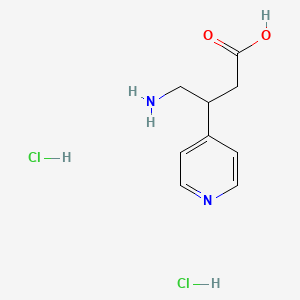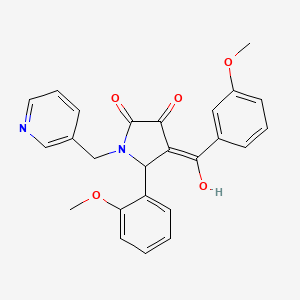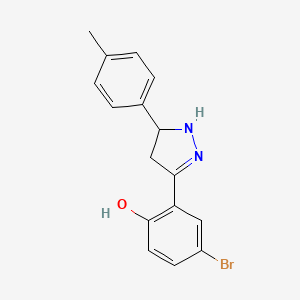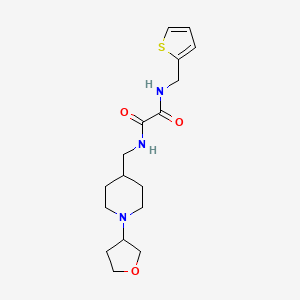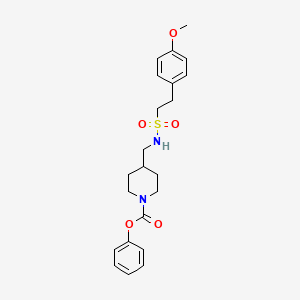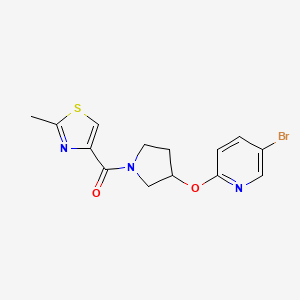
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of complex organic molecules like “(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” involves detailed investigation into their synthesis, structure, and properties. These compounds often play significant roles in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related compounds involves substitution reactions, followed by crystallization and purification. Techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structures of the synthesized compounds (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of complex compounds is often confirmed using X-ray diffraction, alongside computational methods like density functional theory (DFT) to predict and compare molecular geometries and electronic structures. These studies provide insights into the conformation and electronic distribution within the molecule (Huang et al., 2021).
Scientific Research Applications
Synthesis and Characterization
- The compound has been used as an intermediate in the synthesis of various complex chemical structures. For instance, its derivatives, obtained through substitution reactions, have been confirmed through spectroscopy and mass spectrometry techniques (Huang et al., 2021).
- The crystal structures of similar compounds have been measured using X-ray diffraction, providing insights into their crystallographic and conformational characteristics. This has implications for understanding their physicochemical properties (Huang et al., 2021).
Organic Synthesis
- The compound has been employed in the organic synthesis of heterocycles, especially focusing on the efficient synthesis process and challenges related to the synthesis of structures containing both piperidine and pyridine rings (Zhang et al., 2020).
- It's used in the preparation and reaction with various nucleophile agents, leading to compounds with potential as anticancer agents, showcasing its utility in creating biologically active molecules (Gouhar & Raafat, 2015).
Antimicrobial and Anticancer Properties
- Some derivatives have shown significant antibacterial activities, suggesting potential for drug development. The evaluation against various aerobic and anaerobic bacteria highlighted their utility in combating microbial infections (Bogdanowicz et al., 2013).
- Certain derivatives have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents, underscoring their potential in the treatment of convulsions and related conditions (Malik & Khan, 2014).
Molecular Docking and Structural Studies
- Some compounds have been subjected to molecular docking studies, indicating their potential in addressing microbe resistance to pharmaceutical drugs, highlighting their relevance in medicinal chemistry (Katariya et al., 2021).
properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-9-17-12(8-21-9)14(19)18-5-4-11(7-18)20-13-3-2-10(15)6-16-13/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMXOPAGHOLXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)
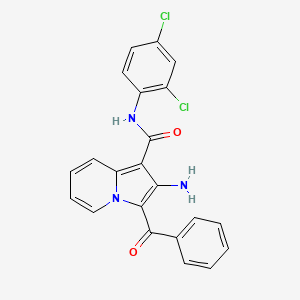
![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)
![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)
